
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using a unique method that involves the reaction of 3-acetylphenylboronic acid with 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by a coupling reaction with 3-bromo-N-(tert-butoxycarbonyl)propan-1-amine.
Wirkmechanismus
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide inhibits the activity of BET proteins by binding to their bromodomains. BET proteins are involved in the regulation of gene expression by binding to acetylated histones. By inhibiting BET proteins, this compound prevents the expression of genes that are involved in cell proliferation, survival, and migration, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of neurodegenerative diseases, it can reduce the accumulation of toxic proteins in the brain and improve cognitive function. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is its specificity for BET proteins. It does not inhibit other bromodomain-containing proteins, which reduces the risk of off-target effects. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of BET proteins. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases is an area of active research.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves a three-step process. First, 3-acetylphenylboronic acid is reacted with 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a palladium catalyst to form the corresponding boronate ester. This intermediate is then coupled with 3-bromo-N-(tert-butoxycarbonyl)propan-1-amine using a copper catalyst to form the final product, this compound. The yield of this synthesis method is around 30%, and the purity of the final product is greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been extensively studied in various scientific research applications. One of the major areas of interest is cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, this compound can prevent the expression of cancer-promoting genes, leading to the inhibition of cancer cell growth.
Another area of interest is neurological disorders. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can reduce the accumulation of toxic proteins in the brain and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-10-16(17)11(2)20(19-10)8-7-15(22)18-14-6-4-5-13(9-14)12(3)21/h4-6,9H,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQFGPJRMSNTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)
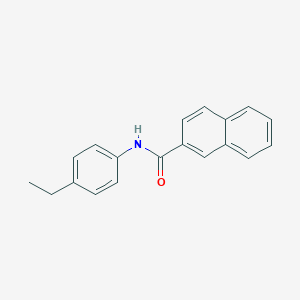
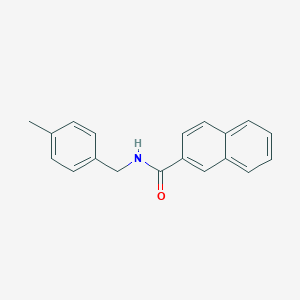
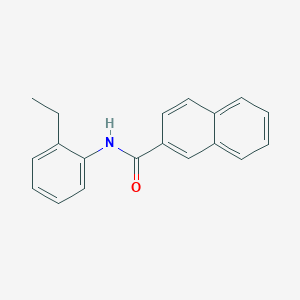
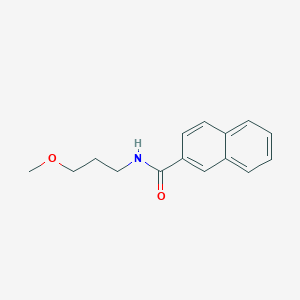

![N-[2-(hydroxymethyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B500191.png)
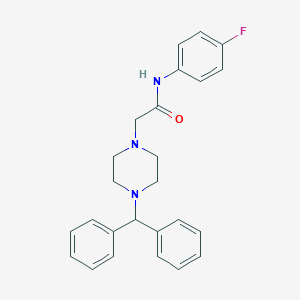
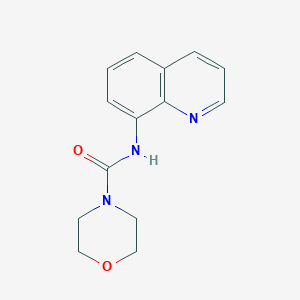
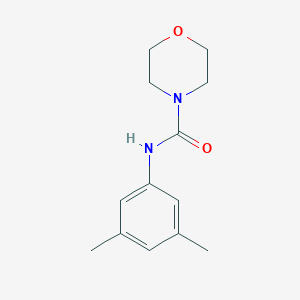
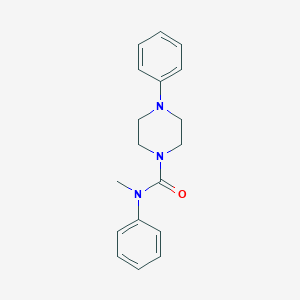


![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)